Lipophilicity (XLogP3) Comparison Against the Des-Bromo Analog
The target compound demonstrates a significant increase in computed lipophilicity compared to its direct 3-des-bromo analog, 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. This differential impacts predicted membrane permeability and oral absorption potential, making the brominated compound a strategically different starting point for lead optimization campaigns [1]. The target compound exhibits an XLogP3 of -0.4, establishing it as a moderately lipophilic scaffold [2]. In contrast, the 3-des-bromo analog displays an XLogP3 of -1.3, classifying it as significantly more hydrophilic [3].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 1021047-93-7): -1.3 |
| Quantified Difference | ΔXLogP3 = +0.9 (a ~3.15-fold increase in the octanol-water partition coefficient) |
| Conditions | Values computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18/2025.04.14) based on structural input. |
Why This Matters
A logP difference of 0.9 log units represents a substantial shift in hydrophobicity, which can critically influence a compound's ADME profile, bioavailability, and off-target binding propensity, making the target compound preferable for targets requiring higher lipophilicity.
- [1] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General context for logP significance). View Source
- [2] PubChem Compound Summary for CID 80501671, 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 28492266, 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. View Source
